molecular formula C11H14N2O3 B064539 4-(4-Nitrophenoxy)piperidine CAS No. 162402-39-3

4-(4-Nitrophenoxy)piperidine

Cat. No.: B064539
CAS No.: 162402-39-3
M. Wt: 222.24 g/mol
InChI Key: JAHDECSRUJTQCB-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)piperidine is a chemical compound that functions as a versatile building block in organic synthesis and pharmaceutical research. Piperidine derivatives are of significant interest in medicinal chemistry for their role as key scaffolds in the development of biologically active molecules. This compound is provided as a high-purity material to ensure reliability and reproducibility in research applications. Applications & Research Value: This chemical serves as a critical synthetic intermediate. Its structure, featuring both a piperidine ring and a nitrophenoxy group, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize it in the exploration of new pharmacologically active compounds, particularly in constructing molecular libraries for screening. Its applications extend to materials science research as a building block for novel organic structures. Handling & Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Note: Specific properties such as melting point, boiling point, and mechanism of action for this exact compound are highly specialized data. It is strongly recommended to consult authoritative chemical databases (such as SciFinder or Reaxys) and recent scientific literature for precise values and research context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDECSRUJTQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620080
Record name 4-(4-Nitrophenoxy)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-39-3
Record name 4-(4-Nitrophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-nitrophenoxy)piperidine
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Synthetic Methodologies and Strategies for 4 4 Nitrophenoxy Piperidine

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govgctlc.org Several advanced techniques can be applied to the synthesis of 4-(4-nitrophenoxy)piperidine to improve its environmental footprint and efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including Williamson ether synthesis and SNAr reactions. Dielectric heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The synthesis of aryl ethers under microwave conditions can often be performed with milder bases, such as potassium carbonate, and sometimes even under solvent-free conditions.

Flow Chemistry: Continuous flow reactors, particularly microreactors, offer significant advantages for SNAr reactions. nih.gov They provide superior control over reaction parameters such as temperature and mixing, leading to enhanced yields and safety. nih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling reactions to be run safely at higher temperatures, thus accelerating the process. nih.gov This technology is also highly scalable, making it suitable for both laboratory and industrial production. tailoredread.com

Green Solvents: Efforts to replace traditional volatile organic solvents have led to the exploration of greener alternatives. Polyethylene glycol (PEG-400) has been used as a biodegradable, non-toxic, and non-volatile solvent for SNAr reactions, yielding excellent results. nih.gov Another approach involves using water, the most environmentally benign solvent, often in the presence of a polymeric additive like hydroxypropyl methylcellulose (HPMC) to facilitate the reaction between organic substrates.

Yield Optimization and Scalability in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical for practical applications. For the SNAr synthesis of this compound, several factors can be fine-tuned.

Optimization of Reaction Parameters:

Leaving Group: As previously noted, fluoride is the optimal leaving group on the nitrophenyl ring for this reaction, ensuring a faster reaction rate compared to other halogens. scientificupdate.com

Base and Solvent: The choice of base and solvent combination is critical. A strong, non-nucleophilic base like NaH in a highly polar aprotic solvent like DMF or DMSO generally provides the best conditions for high conversion. scientificupdate.com

Stoichiometry: Using a slight excess of the 4-hydroxypiperidine and the base can help drive the reaction to completion.

Temperature and Time: Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal balance of temperature and reaction time to maximize product formation while minimizing the degradation or formation of by-products.

Scalability: The Williamson ether synthesis and related SNAr reactions are robust and widely used in industrial settings, indicating their inherent scalability. tailoredread.com When moving from a laboratory to a larger scale, considerations include heat management, reagent addition rates, and purification methods. The adoption of continuous flow chemistry is a modern strategy to address scalability challenges, offering a safer and more efficient alternative to large-batch reactors. nih.govtailoredread.com Microwave-assisted protocols have also demonstrated potential for scale-up, providing a rapid and efficient method for producing larger quantities of material.

Chemical Reactivity and Transformation Pathways of 4 4 Nitrophenoxy Piperidine

Reactivity of the Nitro Group: Reduction Reactions

The nitro group on the aromatic ring is a key site for chemical transformation, most notably through reduction to a primary amine. This conversion is a fundamental step in the synthesis of various derivatives and complex molecules.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding anilines. masterorganicchemistry.comwikipedia.org This process typically involves the use of a metal catalyst and a hydrogen source.

For the conversion of 4-(4-Nitrophenoxy)piperidine to 4-(4-Aminophenoxy)piperidine, common catalytic systems are highly effective. commonorganicchemistry.com

Palladium on Carbon (Pd/C): This is often the preferred catalyst for its high efficiency and selectivity. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com

Raney Nickel (Raney Ni): An alternative catalyst, Raney Nickel is particularly useful when the substrate contains functionalities sensitive to other catalysts, such as aromatic halogens that might undergo hydrogenolysis with Pd/C. masterorganicchemistry.comcommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitroarenes. wikipedia.orgresearchgate.net

The general mechanism for these surface-catalyzed hydrogenations involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. mit.edu The reaction proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species. unimi.it

Table 1: Common Catalytic Hydrogenation Systems for Nitroarene Reduction
CatalystHydrogen SourceTypical SolventKey Characteristics
Palladium on Carbon (Pd/C)H₂ GasEthanol, Methanol, Ethyl AcetateHigh activity and selectivity; widely used. commonorganicchemistry.com
Raney NickelH₂ Gas, Hydrazine (B178648) Hydrate (B1144303)Ethanol, MethanolCost-effective; useful for substrates with sensitive halogens. masterorganicchemistry.comcommonorganicchemistry.com
Platinum(IV) Oxide (PtO₂)H₂ GasEthanol, Acetic AcidHighly effective for various nitro compounds. wikipedia.orgresearchgate.net

Besides catalytic hydrogenation, several other reductive systems can achieve the transformation of the nitro group to an amine, often with different functional group tolerances.

Metal-Acid Systems: A classic method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include iron in hydrochloric or acetic acid (Fe/HCl, Fe/CH₃COOH) and tin(II) chloride in hydrochloric acid (SnCl₂/HCl). masterorganicchemistry.comresearchgate.netresearchgate.net These methods are robust and widely applicable on a laboratory scale. masterorganicchemistry.comresearchgate.net

Transfer Hydrogenation: In this approach, the hydrogen is transferred from a donor molecule instead of using gaseous hydrogen. Common hydrogen donors include hydrazine hydrate (H₂N-NH₂·H₂O), often used with catalysts like Raney Ni or Fe, and ammonium (B1175870) formate (B1220265) (HCOONH₄) with a Pd/C catalyst. unimi.itresearchgate.net

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous or alcoholic medium can selectively reduce nitro groups at moderate temperatures. unimi.itresearchgate.net Similarly, sodium sulfide (B99878) (Na₂S) or ammonium polysulfide can be employed, particularly for selective reductions in dinitro compounds. wikipedia.orgresearchgate.netresearchgate.net

Table 2: Alternative Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsNotes
Fe / HCl or Acetic AcidRefluxing aqueous acidClassic, cost-effective method. masterorganicchemistry.com
SnCl₂ / HClEthanol, refluxWorks well for many functionalized aromatic nitro compounds. researchgate.netresearchgate.net
Hydrazine Hydrate / Catalyst (e.g., Fe)Low temperatureAvoids the use of high-pressure hydrogen gas. unimi.it
Sodium Dithionite (Na₂S₂O₄)Aqueous alcohol, moderate temperatureOffers good chemoselectivity. unimi.itresearchgate.net

Reactions at the Piperidine (B6355638) Ring and Phenoxy Moiety

The piperidine ring and the phenoxy group offer additional sites for chemical modification, enabling the synthesis of more complex structures.

The 4-nitrophenoxy group is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group activates the aromatic ring, making the carbon atom attached to the ether oxygen electrophilic. nih.gov This allows for the displacement of the entire 4-oxypiperidine moiety by strong nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The addition of the nucleophile is typically the rate-determining step. nih.gov A variety of nucleophiles, including other alkoxides, thiolates, and amines, can displace the phenoxy-piperidine group.

The secondary amine (N-H) of the piperidine ring is a nucleophilic center that can participate in various condensation reactions. For instance, it can react with aromatic aldehydes in the presence of a catalyst to form more complex structures. colab.wsresearchgate.net Acylation with acid chlorides or anhydrides readily forms the corresponding N-acylpiperidine derivatives.

Furthermore, once the nitro group is reduced to an amine, the resulting 4-(4-aminophenoxy)piperidine possesses two distinct nucleophilic sites. The newly formed aromatic amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which can serve as intermediates for further synthetic elaborations.

The nitrogen atom of the piperidine ring can be arylated to form a C-N bond, a transformation of significant importance in medicinal chemistry. The Buchwald-Hartwig amination is a premier method for achieving this. wikipedia.orgresearchgate.net

This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The catalytic cycle generally involves:

Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.

Amine Coordination and Deprotonation: The piperidine coordinates to the palladium center, and the base removes the proton from the nitrogen to form a palladium amido complex.

Reductive Elimination: The desired N-arylpiperidine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand and base is critical for the reaction's success and scope. libretexts.org Sterically hindered phosphine ligands (e.g., tBuXPhos, RuPhos) are often employed to facilitate the reductive elimination step. libretexts.org Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org Related C-N coupling reactions can also be achieved using nickel-based catalyst systems. researchgate.net

Exploration of Novel Reaction Pathways and Mechanisms of this compound

The chemical scaffold of this compound presents multiple reactive sites, including the secondary amine of the piperidine ring, the aromatic nitro group, and the ether linkage, making it a versatile building block for the synthesis of a diverse range of derivatives. Research into its chemical reactivity has primarily focused on transformations of the nitro group and functionalization of the piperidine nitrogen, leading to the development of pathways for creating new molecules with potential pharmacological applications.

One of the key transformation pathways for this compound and its derivatives is the reduction of the nitro group to an amino group. This conversion is a critical step in the synthesis of various biologically active compounds. A common and efficient method for this transformation is catalytic hydrogenation. For instance, the N-Boc protected analogue, 1-BOC-4-(4-nitrophenoxy)-piperidine, can be effectively reduced to 1-BOC-4-(4-aminophenoxy)-piperidine. This reaction is typically carried out using palladium on activated charcoal (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction proceeds smoothly in a solvent such as methanol at room temperature. chemicalbook.com

Another significant reaction pathway involves the modification of the piperidine nitrogen. For derivatives of this compound that are protected at the nitrogen, such as with a tert-butyloxycarbonyl (Boc) group, deprotection is a common and crucial step to enable further functionalization. The Boc group can be readily removed under acidic conditions. For example, tert-butyl 4-methyl-4-(4-nitrophenoxy)piperidine-1-carboxylate is deprotected using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This reaction efficiently yields the corresponding secondary amine, 4-methyl-4-(4-nitrophenoxy)piperidine, which can then be used in subsequent synthetic steps. google.com

These transformation pathways highlight the utility of this compound and its derivatives as intermediates in the synthesis of more complex molecules. The ability to selectively transform the nitro group and deprotect the piperidine nitrogen opens up avenues for creating diverse libraries of compounds for further investigation.

Detailed Research Findings

The following tables summarize the experimental conditions for the key transformation pathways discussed:

Starting MaterialProductReagents and ConditionsYieldReference
1-BOC-4-(4-nitrophenoxy)-piperidine1-BOC-4-(4-aminophenoxy)-piperidineHydrogen, Palladium on activated charcoal, Methanol, 20°C, 4 h99% chemicalbook.com
Table 1: Catalytic Hydrogenation for Nitro Group Reduction.
Starting MaterialProductReagents and ConditionsReference
tert-butyl 4-methyl-4-(4-nitrophenoxy)piperidine-1-carboxylate4-methyl-4-(4-nitrophenoxy)piperidineTrifluoroacetic acid (TFA), Dichloromethane (DCM), Room temperature, 2 h google.com
Table 2: N-Deprotection of a this compound Derivative.

Design, Synthesis, and Characterization of 4 4 Nitrophenoxy Piperidine Derivatives

Rational Design Principles for Structural Modification and Diversification

The rational design of derivatives based on the 4-(4-nitrophenoxy)piperidine scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. Structural modifications are systematically introduced to probe the structure-activity relationships (SAR) and to enhance the molecule's interaction with its biological target.

Key design principles include:

Scaffold Hopping and Moiety Replacement: The core this compound structure can be considered a pharmacophore. Design strategies often involve retaining key binding elements while modifying other parts of the molecule to improve properties. For instance, the piperidine (B6355638) ring is a common motif in many biologically active compounds and its modification can significantly impact activity.

Modulation of Physicochemical Properties: Modifications are designed to alter properties such as lipophilicity (logP), polarity, and hydrogen bonding capacity. For example, the introduction of polar groups can enhance aqueous solubility, while strategic placement of lipophilic moieties can improve membrane permeability.

Conformational Rigidity: Introducing conformational constraints, such as through the formation of bridged or spirocyclic systems, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This approach reduces the entropic penalty upon binding to a receptor.

Bioisosteric Replacement: The nitro group on the phenoxy ring is a key feature. However, due to potential metabolic liabilities, its bioisosteric replacement is a common design strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For example, groups like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) can be considered as replacements for the nitro group to modulate electronic properties and metabolic stability.

Synthetic Strategies for Diverse Derivatives

The synthesis of a diverse library of this compound derivatives is essential for comprehensive SAR studies. Synthetic efforts are typically focused on three main areas: modifications on the piperidine ring, substitutions on the nitrophenoxy moiety, and the construction of more complex bridged and hybrid structures.

Modifications on the Piperidine Ring

The secondary amine of the piperidine ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. This allows for the introduction of linear, branched, or cyclic alkyl groups, as well as functionalized alkyl chains containing hydroxyl, amino, or other groups.

N-Arylation: The introduction of aryl or heteroaryl groups on the piperidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, expanding the structural diversity and allowing for the exploration of additional binding interactions.

Modification TypeReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN)Secondary or Tertiary Amine
N-AcylationAcyl chloride or Anhydride, Base (e.g., Triethylamine)Amide
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl Piperidine

Substitutions on the Nitrophenoxy Moiety

Modifications to the nitrophenoxy ring are crucial for fine-tuning electronic properties and exploring interactions with the target protein.

Reduction of the Nitro Group: A common and significant modification is the reduction of the nitro group to an amine (-NH2). This transformation drastically alters the electronic nature of the aromatic ring and introduces a new site for further functionalization. The resulting amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The synthesis of 1-BOC-4-(4-aminophenoxy)-piperidine from tert-butyl this compound-1-carboxylate is a documented example of this strategy.

Bioisosteric Replacement of the Nitro Group: As a design principle, replacing the nitro group with other electron-withdrawing groups can improve the pharmacokinetic profile of the molecule. For instance, the trifluoromethyl group has been successfully used as a bioisostere for the nitro group in other molecular scaffolds, leading to enhanced potency and metabolic stability. researchgate.netacs.orgucl.ac.uknih.govnih.gov

Introduction of Other Substituents: While direct substitution on the nitro-bearing ring can be challenging due to its electron-deficient nature, the synthesis can start from already substituted phenols which are then coupled with a suitable piperidine precursor. This allows for the introduction of a wide range of substituents such as halogens, alkyl, and alkoxy groups at various positions on the phenoxy ring.

ModificationCommon ReagentsResulting Moiety
Nitro ReductionH2, Pd/C; SnCl2, HClAniline Derivative
Bioisosteric ReplacementSynthetic route starting with substituted phenole.g., Trifluoromethylphenoxy
Additional SubstitutionSynthetic route starting with substituted phenolSubstituted Phenoxy Ring

Bridging and Hybrid Structures

To explore new chemical space and introduce conformational rigidity, more complex architectures can be constructed.

Spirocyclic Derivatives: The piperidine ring can be incorporated into a spirocyclic system. This can be achieved by designing synthetic routes that involve the formation of a spiro center at one of the piperidine carbons, for example, through intramolecular cyclization reactions. The synthesis of spirocyclic piperidines is a topic of significant interest in medicinal chemistry. researchgate.netbiosynth.comnih.govnih.gov

Bridged Systems: The formation of bridged bicyclic structures containing the piperidine core can lead to conformationally constrained analogs. These can be synthesized through intramolecular ring-closing reactions, such as ring-closing metathesis or intramolecular alkylations.

Hybrid Molecules: The this compound scaffold can be linked to other pharmacophores to create hybrid molecules with dual activity or enhanced potency. This can be achieved by attaching another bioactive molecule to the piperidine nitrogen or the phenoxy ring.

Advanced Spectroscopic and Chromatographic Characterization in Derivatization Studies

The unambiguous characterization of newly synthesized derivatives is crucial to confirm their structure and purity. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity within the molecule. For example, in a derivative like 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, the chemical shifts and coupling patterns of the aromatic protons can definitively establish the substitution pattern on the phenyl ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized derivatives and for monitoring the progress of reactions. Reversed-phase HPLC with UV detection is commonly used.

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be used for purity assessment.

Column Chromatography: This is the primary method for the purification of the synthesized compounds, separating the desired product from starting materials, reagents, and byproducts.

The following table summarizes the key characterization techniques and their applications:

TechniqueApplicationInformation Obtained
¹H NMRStructural ElucidationProton environment, connectivity, stereochemistry
¹³C NMRStructural ElucidationCarbon skeleton
2D NMR (COSY, HSQC, HMBC)Detailed Structural AnalysisConnectivity between atoms
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationExact mass and elemental composition
High-Performance Liquid Chromatography (HPLC)Purity Assessment & Reaction MonitoringPurity of the compound
Gas Chromatography (GC)Purity AssessmentPurity of volatile compounds
Column ChromatographyPurificationIsolation of the desired product

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Ligand-Enzyme Interaction Analysis

A ligand-enzyme interaction analysis for 4-(4-Nitrophenoxy)piperidine would involve docking the compound into the binding site of a specific enzyme. This simulation would aim to identify and characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. Such an analysis would provide a structural hypothesis for the compound's mechanism of action, if any were to be investigated. Without published studies, it is not possible to provide a table of interacting residues or a description of the binding mode for this specific compound.

Prediction of Binding Affinity

Following the prediction of the binding pose, docking algorithms can estimate the binding affinity, often expressed as a docking score or in terms of binding energy (e.g., kcal/mol). This value provides a theoretical estimation of the strength of the interaction between the ligand and the enzyme. A lower binding energy generally indicates a more stable and favorable interaction. As no such studies have been published for this compound, a data table of predicted binding affinities cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds related to this compound, one would need a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be employed to build a regression model that correlates these descriptors with the observed activity. The absence of such a study in the literature for this compound and its analogs means that no QSAR model, and consequently no data table of descriptors and predictive equations, can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation could provide insights into its conformational flexibility and the stability of its binding to a target protein.

An MD simulation would start with the docked complex of this compound and its target enzyme. The simulation would then calculate the trajectory of every atom in the system over a defined period, providing a dynamic view of the ligand-protein interactions. This would allow for the assessment of the stability of the binding pose predicted by molecular docking and an analysis of the conformational changes in both the ligand and the protein upon binding. As with the other computational methods, the lack of published research on this specific compound precludes the presentation of any findings or data tables related to its molecular dynamics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Nitrophenoxy)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where piperidine reacts with 4-nitrophenyl derivatives. For example, Knoevenagel condensation catalyzed by piperidine under inert conditions (e.g., dry toluene, 80°C) can yield nitro-substituted piperidine derivatives . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperidine to nitroaryl halide), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Evidence from similar compounds suggests yields >70% with high purity (>95%) when using anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the piperidine backbone and nitrophenoxy substitution. For example, the nitrophenoxy group shows aromatic proton signals at δ 7.5–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
  • IR : Strong absorbance near 1520 cm1^{-1} (NO2_2 asymmetric stretching) and 1340 cm1^{-1} (symmetric stretching) confirm the nitro group .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]+^+ at m/z 237.1 for C11_{11}H13_{13}N2_2O3_3) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Stability data from related compounds indicate decomposition above 150°C .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attacks. Computational studies (e.g., DFT calculations) can map charge distribution, showing increased electrophilicity at the para position. Experimental validation involves comparing reaction rates with non-nitrated analogs (e.g., methoxy-substituted piperidines) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions in unit cell parameters or space groups may arise from polymorphism or twinning. Use SHELXL for refinement, employing tools like TWINLAW to detect twinning and ADDSYM to identify missed symmetry elements. High-resolution data (≤0.8 Å) and hydrogen-bonding analysis (e.g., nitro group interactions with adjacent molecules) improve model accuracy .

Q. How can the stability of this compound under acidic/basic conditions be systematically evaluated?

  • Methodological Answer :

  • pH Stability Assay : Incubate the compound in buffers (pH 1–14) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound using UV detection at 254 nm.
  • Kinetic Analysis : Plot degradation rates vs. pH to identify stability thresholds. Data from analogous compounds suggest instability at pH <2 (nitro group protonation) and pH >12 (piperidine ring opening) .

Q. What in silico approaches predict the biological activity of this compound as a receptor ligand?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). The nitro group may form hydrogen bonds with active-site residues (e.g., Tyr or Lys).
  • Pharmacophore Mapping : Identify essential features (e.g., aromatic ring, hydrogen-bond acceptors) using Schrödinger’s Phase. Validate predictions with in vitro assays (e.g., radioligand binding for affinity measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.